REACTION_CXSMILES
|
[Li].C([O:4][C:5]([C:7]1[CH:8]=[C:9]2[CH:15]=[CH:14][O:13][C:10]2=[N:11][CH:12]=1)=[O:6])C>>[O:13]1[C:10]2=[N:11][CH:12]=[C:7]([C:5]([OH:6])=[O:4])[CH:8]=[C:9]2[CH:15]=[CH:14]1 |^1:0|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=C2C(=NC1)OC=C2
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
O1C=CC=2C1=NC=C(C2)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 31 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |